molecular formula C23H29ClO4 B1668728 Chlormadinone acetate CAS No. 302-22-7

Chlormadinone acetate

Cat. No. B1668728
CAS RN: 302-22-7
M. Wt: 404.9 g/mol
InChI Key: QMBJSIBWORFWQT-DFXBJWIESA-N
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Description

Chlormadinone acetate is a progestin indicated in combination with an estrogen for birth control . It is a derivative of the naturally secreted hormone progesterone .


Synthesis Analysis

Chlormadinone acetate is a derivative of progesterone and exhibits reliable contraceptive and non-contraceptive benefits . A study has shown that a CMA-based self-microemulsifying drug delivery system (SMEDDS) was developed using 32% ethyl oleate as an oil phase, 40% Tween-80 as a surfactant, and 12% Transcutol P combined with 16% PEG400 as a cosurfactant .


Molecular Structure Analysis

The molecular formula of Chlormadinone acetate is C23H29ClO4 . Its average mass is 404.927 Da and its monoisotopic mass is 404.175446 Da .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Chlormadinone acetate (CMA) is a derivative of the naturally secreted hormone progesterone and exhibits reliable contraceptive and non-contraceptive benefits . A self-microemulsifying drug delivery system (SMEDDS) for CMA was developed to enhance its oral bioavailability .

Methods of Application or Experimental Procedures

A CMA-based SMEDDS was developed using 32% ethyl oleate as an oil phase, 40% Tween-80 as a surfactant, and 12% Transcutol P combined with 16% PEG400 as a cosurfactant . This resulted in spherical droplets with a z-average particle size of 38.92 nm and an average zeta potential of -3.18 mv .

Results or Outcomes

The in vitro release rate of CMA from CMA-SMEDDS in different media was significantly faster than that from Belara® in the first 15 min . A pharmacokinetic study in rats showed that the Cmax and AUC of CMA-SMEDDS were significantly higher than those of Belara®, with a 1.98-fold increase in oral bioavailability .

Application in Contraception and Treatment of Gynecological Disorders

Specific Scientific Field

Gynecology

Summary of the Application

CMA is a 17-acetoxy progesterone derivative with strong progestogenic and anti-androgenic effects . It is widely used for menopausal hormone replacement and female contraception . Its additional beneficial effects in the treatment of gynecological disorders and androgen-dependent diseases such as acne, seborrheic dermatitis, female hair loss, hirsutism, prostatic hyperplasia, and prostate cancer have also been extensively confirmed .

Methods of Application or Experimental Procedures

Since 1998, 2 mg of CMA combined with 0.03 mg of ethinylestradiol has been approved as an oral contraceptive tablet in Europe, Latin America, and many other countries under the brand name Belara® .

Results or Outcomes

Despite its effectiveness, several dose-related side effects of Belara® have been reported among users. The most common ones include headache, breast tension, amenorrhea, spotting, dysmenorrhoea, and nausea .

Application in Menopausal Hormone Therapy

Specific Scientific Field

Endocrinology

Summary of the Application

Chlormadinone acetate (CMA) is used as a component of menopausal hormone therapy . It helps to alleviate symptoms associated with menopause, such as hot flashes, night sweats, mood swings, and vaginal dryness .

Methods of Application or Experimental Procedures

CMA is administered orally as part of a hormone replacement therapy regimen . The dosage and duration of treatment are determined by the healthcare provider based on the patient’s specific needs .

Application in Treatment of Androgen-Dependent Conditions

Specific Scientific Field

Dermatology and Urology

Summary of the Application

CMA has antiandrogenic activity and is used in the treatment of androgen-dependent conditions like acne, seborrheic dermatitis, female hair loss, hirsutism, prostatic hyperplasia, and prostate cancer .

Methods of Application or Experimental Procedures

The method of application depends on the specific condition being treated. For skin conditions like acne and seborrheic dermatitis, CMA may be applied topically . For conditions like prostatic hyperplasia and prostate cancer, CMA is typically administered orally .

Application in Veterinary Medicine

Specific Scientific Field

Veterinary Medicine

Summary of the Application

Chlormadinone acetate (CMA) is also used in veterinary medicine . It is used to control the estrus cycle in animals, particularly in dogs and cats .

Methods of Application or Experimental Procedures

CMA is administered orally to animals . The dosage and duration of treatment are determined by the veterinarian based on the specific needs of the animal .

Application in Treatment of Prostate Cancer

Specific Scientific Field

Oncology

Summary of the Application

CMA has been used in the treatment of prostate cancer . It works by inhibiting the effects of androgens, which are hormones that can promote the growth of prostate cancer cells .

Methods of Application or Experimental Procedures

CMA is typically administered orally to patients with prostate cancer . The dosage and duration of treatment are determined by the healthcare provider based on the patient’s specific needs .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBJSIBWORFWQT-DFXBJWIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020274
Record name Chlormadinone acetate
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Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In double-distilled water, 0.16 mg/L, Very soluble in chloroform; soluble in acetonitrile; slightly soluble in ethanol and diethyl ether.
Record name CHLORMADINONE ACETATE
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Mechanism of Action

Chlormadinone acetate (CMA) is a derivative of naturally secreted progesterone that shows high affinity and activity at the progesterone receptor. It has an anti-estrogenic effect and, in contrast to natural progesterone, shows moderate anti-androgenic properties. CMA acts by blocking androgen receptors in target organs and by reducing the activity of skin 5alpha-reductase. It suppresses gonadotropin secretion and thereby reduces ovarian and adrenal androgen production. CMA shows high contraceptive efficacy by inhibiting ovulation due to its ability to suppress or disrupt endogenous gonadotropin secretion and, by this, inhibits follicular growth and maturation. In addition, it suppresses endometrial thickness and increases the viscosity of cervical mucus. ..., The ovulation response to electrical stimulation of the median eminence, or to the intrapituitary infusion of median eminence extract, was observed in control rabbits and animals pre-treated with chlormadinone acetate. Chlormadinone acetate pre-treatment did not significantly reduce the proportion of rabbits ovulating in response to electrical stimulation. However, there was a significant reduction in the average number of ruptured follicles when compared with the animals in the control group. Chlormadinone acetate pre-treatment significantly reduced the proportion of animals ovulating in response to the intrapituitary infusion of median eminence extract as compared with the control series. However, there was no significant reduction in the average number of ruptured follicles (in those rabbits that ovulated) when compared with the control groups. Chlormadinone acetate pre-treatment produced no significant effect upon either the proportion of animals ovulating, or the average number of ruptured follicles, following i.v. injection of 50 ug LH.5. The conclusion drawn is that chlormadinone acetate blocks copulattion-induced ovulation in the rabbit by action at a site in the central nervous system located above the median eminence. The possible effects of chlormadinone acetate upon the secretion of FSH, the pituitary sensitivity to releasing factors and the ovarian sensitivity to LH are discussed., Studies with the human breast cancer cell line ZR-75-1, which contains functional estrogen, progesterone and androgen receptors, suggest that chlormadinone acetate inhibited the growth of these cells by an interaction of androgen and progesterone receptor-mediated mechanisms., Groups of 8-12 male Sprague-Dawley Crl:CD(SD)Br rats were castrated and injected immediately thereafter twice daily for 14 days with one of a number of synthetic progestogens, including chlormadinone acetate, used in the treatment of prostate cancer. Controls received the vehicle, 1% gelatine in 0.9% saline... Dihydrotestosterone was injected at a dose of 150 ug twice daily for 14 days as a positive control. All animals were killed on the morning after the last day of treatment, and the ventral prostate and adrenals were removed and weighted; furthermore, the prostatic content of ornithine decarboxylase was measured, as it is consider to be a highly specific, sensitive of androgenic activity in the prostate. Dihydrotestosterone increased the ventral prostate weight to 43% above that of castrated controls. Chlormadinone acetate was less potent than dihydrotestosterone but caused significant increases in prostate weight, by about 22% at 3 mg and 36% at 10 mg per injection. Whereas dihydrotestosterone caused a 14-fold increase in ornithine decarboxylase activity in the prostate, chlormadinone acetate caused a 5.3-fold increase at 3 mg and an 11.8-fold increase at 10 mg. Chlormadinone acetate thus has weak but significant androgenic activity in the rat ventral prostate.
Record name CHLORMADINONE ACETATE
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Product Name

Chlormadinone acetate

Color/Form

Crystals from menthanol or ether, White to light-yellow...crystals

CAS RN

302-22-7
Record name Chlormadinone acetate
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Record name Chlormadinone acetate [USAN:JAN:NF]
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Record name Chlormadinone acetate
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Melting Point

212-214 °C
Record name CHLORMADINONE ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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